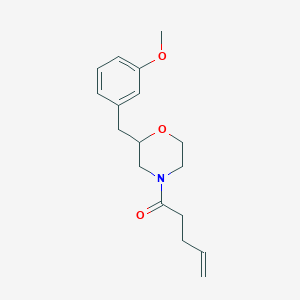
2-(3-methoxybenzyl)-4-(4-pentenoyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methoxybenzyl)-4-(4-pentenoyl)morpholine, also known as MPMP, is a chemical compound that has been gaining attention in scientific research due to its unique properties and potential applications. MPMP is a morpholine derivative that contains both a benzyl and a pentenoyl group, making it a versatile compound that can be modified for various purposes. In
Mécanisme D'action
The mechanism of action of 2-(3-methoxybenzyl)-4-(4-pentenoyl)morpholine is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes involved in cancer cell growth and to induce apoptosis in cancer cells. 2-(3-methoxybenzyl)-4-(4-pentenoyl)morpholine has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-(3-methoxybenzyl)-4-(4-pentenoyl)morpholine has been shown to have a variety of biochemical and physiological effects. In cancer cells, it has been shown to inhibit the activity of enzymes involved in cell growth and to induce apoptosis. In the brain, 2-(3-methoxybenzyl)-4-(4-pentenoyl)morpholine has been shown to reduce oxidative stress and inflammation, which may contribute to its neuroprotective effects. Additionally, 2-(3-methoxybenzyl)-4-(4-pentenoyl)morpholine has been shown to cross the blood-brain barrier and target specific cells, making it a promising drug delivery system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3-methoxybenzyl)-4-(4-pentenoyl)morpholine in lab experiments is its versatility. 2-(3-methoxybenzyl)-4-(4-pentenoyl)morpholine can be modified to target specific cells or to enhance its drug delivery capabilities. Additionally, 2-(3-methoxybenzyl)-4-(4-pentenoyl)morpholine has been shown to have low toxicity in vitro, making it a relatively safe compound to work with. However, one limitation of using 2-(3-methoxybenzyl)-4-(4-pentenoyl)morpholine is its limited solubility in non-polar solvents, which may make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research involving 2-(3-methoxybenzyl)-4-(4-pentenoyl)morpholine. One area of interest is its potential as a drug delivery system for the treatment of neurological disorders such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3-methoxybenzyl)-4-(4-pentenoyl)morpholine and its potential as an anti-cancer agent. Finally, research is needed to optimize the synthesis method of 2-(3-methoxybenzyl)-4-(4-pentenoyl)morpholine and to develop more efficient purification methods.
Méthodes De Synthèse
2-(3-methoxybenzyl)-4-(4-pentenoyl)morpholine can be synthesized using a three-step process involving the reaction of morpholine with 3-methoxybenzaldehyde, followed by the addition of pentenoyl chloride and subsequent purification. The final product is a white crystalline powder that is soluble in polar solvents such as ethanol and methanol.
Applications De Recherche Scientifique
2-(3-methoxybenzyl)-4-(4-pentenoyl)morpholine has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier and target specific cells. It has also been investigated for its anti-cancer properties, as it has been shown to inhibit the growth of various cancer cell lines. Additionally, 2-(3-methoxybenzyl)-4-(4-pentenoyl)morpholine has been studied for its potential as a neuroprotective agent, as it has been shown to reduce oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
1-[2-[(3-methoxyphenyl)methyl]morpholin-4-yl]pent-4-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-3-4-8-17(19)18-9-10-21-16(13-18)12-14-6-5-7-15(11-14)20-2/h3,5-7,11,16H,1,4,8-10,12-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCUOTUWTDQXDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2CN(CCO2)C(=O)CCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxybenzyl)-4-(4-pentenoyl)morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)pyridine](/img/structure/B6078156.png)
![N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]butanamide](/img/structure/B6078161.png)
![methyl 1-(3-{3-[(tert-butylamino)methyl]phenoxy}-2-hydroxypropyl)-4-piperidinecarboxylate](/img/structure/B6078164.png)
![3-[2-(1-azepanyl)-2-oxoethyl]-4-(2-methylbenzyl)-2-piperazinone](/img/structure/B6078173.png)
![2-[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]-1-(2-naphthyl)ethanone](/img/structure/B6078176.png)
![N,N-dimethyl-2-{4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-morpholinyl}ethanamine](/img/structure/B6078182.png)
![N-allyl-N'-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]urea](/img/structure/B6078185.png)
![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-ethoxypropyl)acetamide](/img/structure/B6078189.png)
![2-(methylthio)-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]acetamide](/img/structure/B6078192.png)
![1-(3,4-difluorobenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B6078193.png)
![7-(4-isopropylbenzyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6078196.png)
![2-[1-(3-bromobenzyl)-2-piperidinyl]ethanol](/img/structure/B6078203.png)
![3-chloro-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-2-thiophenecarboxamide](/img/structure/B6078235.png)
![1-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-2-methoxyphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B6078242.png)